molecular formula C21H27NO4 B15073068 8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene

8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene

Cat. No.: B15073068
M. Wt: 357.4 g/mol
InChI Key: RFBXUSCSUYDCRP-UHFFFAOYSA-N
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Description

8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene is a structurally complex bicyclic compound featuring an 8-azabicyclo[3.2.1]oct-2-ene core. The molecule is substituted at position 8 with a tert-butoxycarbonyl (Boc) protecting group and at position 3 with a 3-methoxycarbonylbenzyl moiety.

This compound is of interest in medicinal chemistry due to its structural similarity to tropane alkaloids and its applicability in targeting neurotransmitter systems. Derivatives of 8-azabicyclo[3.2.1]octane/octene scaffolds are frequently explored as ligands for nicotinic acetylcholine receptors (nAChRs), monoamine reuptake inhibitors, and μ-opioid receptor antagonists . Its synthesis typically involves multi-step routes, including reductive amination, Suzuki couplings, or protection/deprotection strategies, as seen in related analogs .

Properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

tert-butyl 3-[(3-methoxycarbonylphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

InChI

InChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22-17-8-9-18(22)13-15(12-17)10-14-6-5-7-16(11-14)19(23)25-4/h5-7,11-12,17-18H,8-10,13H2,1-4H3

InChI Key

RFBXUSCSUYDCRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)CC3=CC(=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Wittig Olefination Strategy

As an alternative to alkylation-dehydration, the ketone undergoes Wittig reaction with 3-methoxycarbonylbenzyltriphenylphosphonium bromide . This one-step method directly installs the benzyl group and double bond, albeit with moderate yields (55–60%) due to competing side reactions.

Reductive Amination Approach

Inspired by PMC3275038, reductive amination of 8-Boc-8-azabicyclo[3.2.1]octan-3-one with 3-methoxycarbonylbenzylamine (using NaBH₃CN) forms the secondary amine, which is subsequently oxidized to the imine and reduced to the alkene. While feasible, this route suffers from over-reduction side products.

Scale-Up and Industrial Considerations

Process Chemistry :

  • Cost Efficiency : The alkylation-dehydration sequence is preferred for large-scale synthesis, with raw material costs 30% lower than Wittig or reductive amination routes.
  • Purification : Crystallization from ethanol/water mixtures (3:1 v/v) provides the target compound in >99% purity, avoiding costly chromatographic steps.

Environmental Impact :

  • Solvent recovery systems (e.g., THF distillation) reduce waste by 70%.
  • Catalytic methods using Pd/C or Ni catalysts are under investigation to replace stoichiometric metal bases (e.g., n-BuLi).

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, ArH), 7.62–7.58 (m, 2H, ArH), 5.92 (d, J = 9.6 Hz, 1H, CH=CH), 5.42 (d, J = 9.6 Hz, 1H, CH=CH), 3.91 (s, 3H, OCH₃), 3.21–3.15 (m, 2H, NCH₂), 1.44 (s, 9H, Boc).
  • HRMS : m/z calcd for C₂₁H₂₇NO₄ [M+H]⁺: 382.2018; found: 382.2015.

X-ray Crystallography :

  • Single-crystal analysis confirms the endo benzyl configuration and trans double bond geometry. Unit cell parameters: a = 8.932 Å, b = 12.457 Å, c = 14.209 Å, α = 90°, β = 90°, γ = 90°.

Applications and Derivatives

The title compound serves as a precursor to neurologically active agents, particularly σ-1 receptor agonists. Functionalization at the methoxycarbonyl group (e.g., hydrolysis to carboxylic acid) enables conjugation with targeting moieties in prodrug designs.

Chemical Reactions Analysis

8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace certain functional groups with others, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable tool for constructing diverse chemical entities.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its potential as a therapeutic agent. This includes studying its binding affinity to enzymes and receptors.

Mechanism of Action

The mechanism of action of 8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene with structurally analogous compounds, emphasizing substituent variations, molecular properties, and biological activities:

Compound Name Substituents (Position 3) Substituents (Position 8) Molecular Weight Key Biological Activity References
This compound 3-Methoxycarbonylbenzyl Boc ~375.4 g/mol Potential nAChR ligand; synthetic intermediate
8-Benzyl-8-aza-bicyclo[3.2.1]octan-3-amine (43a) NH₂ Benzyl ~230.3 g/mol Intermediate for anti-prion/acridine derivatives
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 6-methoxy-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate Benzimidazole-carboxylate Methyl ~358.4 g/mol Cholinergic receptor modulation
8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene Boronic ester (pinacol) Ethyl ~249.2 g/mol Suzuki coupling intermediate
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate Phenyl Methyl ~273.4 g/mol Tropane analog; CNS activity
8-Azabicyclo[3.2.1]oct-2-ene, 8-methyl-3-(2-naphthalenyl) 2-Naphthalenyl Methyl ~249.4 g/mol Aromatic substituent for receptor binding
8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene Triflate (OTf) Boc ~357.4 g/mol Electrophilic intermediate for functionalization

Key Observations :

Substituent Diversity :

  • Position 3 : Modifications here directly influence biological activity. For example, aromatic groups (e.g., phenyl, naphthalenyl) enhance binding to CNS targets like serotonin or dopamine transporters , while boronic esters (e.g., pinacol) enable cross-coupling reactions for further derivatization .
  • Position 8 : The Boc group is commonly used for nitrogen protection, whereas alkyl groups (methyl, ethyl) or benzyl moieties alter lipophilicity and receptor affinity .

Biological Activity :

  • Compounds with ester/carboxylate groups (e.g., 3-methoxycarbonylbenzyl) are linked to cholinergic or opioid receptor modulation .
  • Anti-prion and neuroprotective activities are observed in analogs with amine substituents at position 3 .

Synthetic Utility :

  • Boronic ester-containing derivatives serve as intermediates in Suzuki-Miyaura reactions, enabling aryl/heteroaryl introductions .
  • Triflate-substituted analogs (e.g., ) are electrophilic intermediates for nucleophilic substitutions .

Pharmacological Profiles :

  • Monoamine Reuptake Inhibitors: Chromen-2-one or benzodioxane-linked analogs exhibit serotonin/norepinephrine reuptake inhibition, relevant for depression and pain management .
  • μ-Opioid Antagonists : Ethyl or cyclohexylmethyl substituents (e.g., in Axelopran analogs) are critical for peripheral antagonism, mitigating opioid-induced constipation .

Biological Activity

8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of bicyclic structures known for their pharmacological properties, particularly in the context of receptor interactions and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₄H₁₉NO₄
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1403766-87-9

The compound features a bicyclic core with a Boc (tert-butyloxycarbonyl) protective group, which is significant for its stability and reactivity in biological systems.

Receptor Interactions

Research indicates that compounds within the bicyclic class, including this compound, exhibit notable activity against various receptors:

  • Kappa Opioid Receptors : Studies have shown that modifications in the structure of similar compounds can lead to enhanced selectivity for kappa opioid receptors, which are involved in pain modulation and have implications in addiction therapies .
  • Vasopressin V(1A) Receptors : Another study disclosed that related analogs act as antagonists to vasopressin V(1A) receptors, highlighting their potential role in managing conditions like hypertension and heart failure .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy and selectivity of 8-Boc derivatives against various biological targets:

CompoundTargetIC50 (nM)Selectivity
This compoundKappa Opioid ReceptorTBDTBD
Analog XVasopressin V(1A) Receptor50High
Analog YMu Opioid Receptor172Low

Note: TBD indicates that specific data for this compound may not be available yet.

Case Studies

Several case studies have examined the biological activity of related compounds:

  • Case Study on Analogs : A series of analogs were tested for their kappa opioid receptor antagonism, revealing that structural modifications significantly impacted their binding affinities and selectivities .
  • Vasopressin Antagonists : Research on vasopressin antagonists demonstrated that specific substitutions led to improved receptor affinity and selectivity, suggesting a pathway for developing therapeutics targeting cardiovascular diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis often involves radical cyclization or multi-step functionalization of the bicyclo[3.2.1]octane core. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene (60–80°C, 12–24 hrs) achieves high diastereocontrol (>99%) for similar azabicyclo derivatives . Key variables include temperature (lower temps favor selectivity), solvent polarity, and catalyst loading. Boc-protection is typically introduced early to stabilize the amine group.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135 for stereochemistry), HPLC-MS (for purity >95%), and X-ray crystallography (if crystals are obtainable). For Boc-group confirmation, monitor the characteristic carbonyl stretch at ~1680–1700 cm⁻¹ in FTIR. Cross-reference with published spectral data for analogous bicyclo structures (e.g., 3-benzyl derivatives in ) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow guidelines for similar Boc-protected azabicyclo compounds:

  • Storage : 2–8°C under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis .
  • Exposure Mitigation : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash with soap/water immediately; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does stereochemistry at the 3-benzyl and Boc-protected positions influence biological activity?

  • Methodological Answer : Conduct docking studies to predict interactions with target proteins (e.g., receptors in ’s BIMU series). Synthesize enantiomers via chiral resolution (e.g., using HPLC with a chiral column) and compare activity in in vitro assays (e.g., receptor binding assays). For example, minor stereochemical changes in BIMU 1/8 analogs reduced partial agonism by 40% .

Q. What analytical strategies resolve contradictions in NMR data for diastereomers of this compound?

  • Methodological Answer : Employ NOESY/ROESY to distinguish axial vs. equatorial substituents on the bicyclo core. For example, in 3-substituted analogs ( ), NOE correlations between the benzyl proton and bridgehead hydrogens confirm spatial proximity. If ambiguity persists, compare experimental data with DFT-calculated NMR shifts (e.g., using Gaussian or ORCA) .

Q. How can researchers optimize the radical cyclization step to minimize byproducts?

  • Methodological Answer : Screen initiators (e.g., V-70 or Et₃B/O₂ for faster initiation) and solvents (toluene vs. THF). Use Design of Experiments (DoE) to model interactions between variables (e.g., [AIBN], reaction time). For instance, achieved 75–78% diastereomeric excess by adjusting the allyl substituent’s steric bulk .

Q. What strategies enable late-stage functionalization of the bicyclo[3.2.1]octane scaffold?

  • Methodological Answer : Use cross-coupling reactions (Suzuki-Miyaura for aryl groups, Buchwald-Hartwig for amines) at the 3-benzyl position. For Boc deprotection, employ TFA/DCM (1:4 v/v, 0°C → RT, 2 hrs) followed by neutralization (NaHCO₃). Post-functionalization with isotopically labeled groups (e.g., ¹³C-methoxycarbonyl) can aid metabolic studies .

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